[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
CAS No.:
Cat. No.: VC15784362
Molecular Formula: C12H18N4
Molecular Weight: 218.30 g/mol
* For research use only. Not for human or veterinary use.
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine -](/images/structure/VC15784362.png)
Specification
Molecular Formula | C12H18N4 |
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Molecular Weight | 218.30 g/mol |
IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine |
Standard InChI | InChI=1S/C12H18N4/c1-3-16-12(6-7-14-16)10-13-9-11-5-4-8-15(11)2/h4-8,13H,3,9-10H2,1-2H3 |
Standard InChI Key | KXTNOKMUBOMCPV-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC=N1)CNCC2=CC=CN2C |
Introduction
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a complex organic molecule featuring both pyrazole and pyrrole rings, which are five-membered heterocyclic structures containing nitrogen atoms. This compound's unique structure suggests potential biological activity, as many heterocycles are known for their pharmacological properties. The molecular formula of this compound is C12H19N4, with a molecular weight of approximately 254.76 g/mol.
Structural Features and Synthesis
The compound consists of a pyrazole ring and a pyrrole ring, both of which are linked by a methylene bridge. The presence of these rings, along with the ethyl and methyl groups attached to the nitrogen atoms of the pyrazole and pyrrole rings, respectively, contributes to its unique properties and potential reactivity.
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step synthetic routes. Common methods include reactions between appropriate aldehydes and amines under controlled conditions, often using organic solvents like ethanol or methanol. Continuous flow synthesis techniques may also be employed for industrial production, allowing for precise control over reaction parameters such as temperature and pressure, which can enhance yield and purity while minimizing waste.
Chemical Reactivity
The reactivity of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can be attributed to the functional groups present within its structure. Key reactions may include:
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Oxidation: Using agents like potassium permanganate or hydrogen peroxide to yield corresponding derivatives.
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Reduction: Using sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
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Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, allowing for the introduction of different functional groups.
Biological Activity and Potential Applications
Compounds containing pyrazole and pyrrole moieties have been extensively studied for their biological activities. [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine may exhibit activities such as:
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Antioxidant Activity: Similar to other pyrazole derivatives, which have shown good radical scavenging activity .
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Anticancer Activity: Pyrazoles are known for their cytotoxic effects on various human cell lines .
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Pharmacological Properties: The dual heterocyclic structure may enhance its reactivity and biological activity compared to simpler derivatives.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Notable Features |
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[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine | C12H19N4 | Features both pyrazole and pyrrole rings |
[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine | C11H16N4 | Contains two methyl groups on the pyrazole and pyrrole rings |
3-Methyl-1H-pyrazol-5-amine | C4H6N2 | Known for antimicrobial properties |
Future Research Directions
Further studies on [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine should focus on its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses. This could involve molecular docking studies and in vitro assays to evaluate its biological activity.
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